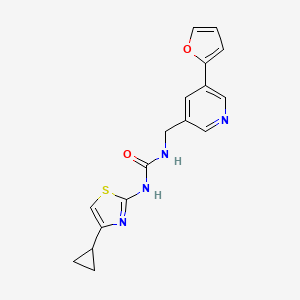
1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea, commonly known as CP-690,550, is a small molecule drug that belongs to the family of Janus kinase (JAK) inhibitors. JAKs are a group of enzymes responsible for the activation of signal transducers and activators of transcription (STATs) that regulate various cellular processes, including immune response, hematopoiesis, and inflammation. CP-690,550 inhibits JAK3, a specific JAK isoform that is predominantly expressed in immune cells, and has been extensively studied for its therapeutic potential in various autoimmune diseases.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound 1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea involves the reaction of 4-cyclopropylthiazol-2-amine with 5-(furan-2-yl)pyridin-3-yl)methyl isocyanate to form the intermediate, which is then treated with urea to obtain the final product.
Starting Materials
4-cyclopropylthiazol-2-amine, 5-(furan-2-yl)pyridin-3-yl)methyl isocyanate, urea
Reaction
Step 1: 4-cyclopropylthiazol-2-amine is reacted with 5-(furan-2-yl)pyridin-3-yl)methyl isocyanate in the presence of a suitable solvent and a catalyst to form the intermediate., Step 2: The intermediate is then treated with urea in the presence of a suitable solvent and a catalyst to obtain the final product., Step 3: The final product is purified by recrystallization or column chromatography.
作用机制
CP-690,550 acts as a selective inhibitor of 1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea3, which is predominantly expressed in immune cells. 1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea3 is involved in the signaling pathway of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for the activation and proliferation of immune cells. By inhibiting 1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea3, CP-690,550 effectively blocks the downstream signaling of these cytokines, leading to reduced immune cell activation and cytokine production.
生化和生理效应
CP-690,550 has been shown to effectively suppress immune cell activation and cytokine production, leading to reduced inflammation and tissue damage. The drug has also been shown to reduce the number of circulating lymphocytes and inhibit the production of autoantibodies in autoimmune diseases. In addition, CP-690,550 has been investigated for its potential use in preventing transplant rejection and treating graft-versus-host disease.
实验室实验的优点和局限性
CP-690,550 has several advantages for laboratory experiments, including its high selectivity for 1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea3 and its well-characterized mechanism of action. The drug is also available in a pure form and can be easily synthesized in large quantities. However, CP-690,550 has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
未来方向
CP-690,550 has shown promising results in preclinical and clinical studies for various autoimmune diseases. However, further research is needed to fully understand its therapeutic potential and safety profile. Some future directions for CP-690,550 research include:
1. Investigating the potential use of CP-690,550 in other autoimmune diseases, such as multiple sclerosis and lupus.
2. Developing more selective 1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea3 inhibitors with improved safety profiles.
3. Investigating the combination therapy of CP-690,550 with other immunomodulatory agents for enhanced therapeutic efficacy.
4. Studying the long-term safety and efficacy of CP-690,550 in clinical trials.
Conclusion:
In conclusion, CP-690,550 is a small molecule drug that selectively inhibits 1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea3 and has shown promising results in preclinical and clinical studies for various autoimmune diseases. The drug effectively suppresses immune cell activation and cytokine production, leading to reduced inflammation and tissue damage. However, further research is needed to fully understand its therapeutic potential and safety profile. CP-690,550 has several advantages for laboratory experiments, including its high selectivity and well-characterized mechanism of action, but also has limitations that need to be carefully evaluated.
科学研究应用
CP-690,550 has been extensively studied for its therapeutic potential in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has been shown to effectively suppress immune cell activation and cytokine production, leading to reduced inflammation and tissue damage. In addition, CP-690,550 has also been investigated for its potential use in preventing transplant rejection and treating graft-versus-host disease.
属性
IUPAC Name |
1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[[5-(furan-2-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(21-17-20-14(10-24-17)12-3-4-12)19-8-11-6-13(9-18-7-11)15-2-1-5-23-15/h1-2,5-7,9-10,12H,3-4,8H2,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRAEOSHHRGHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

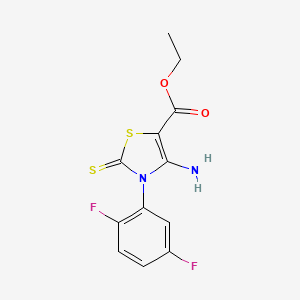
![3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 6-(2-bromoacetyl)-, 1,1-dimethylethyl ester](/img/structure/B2463102.png)
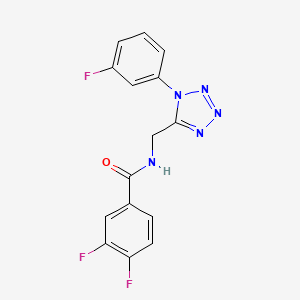
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbenzamide](/img/structure/B2463104.png)
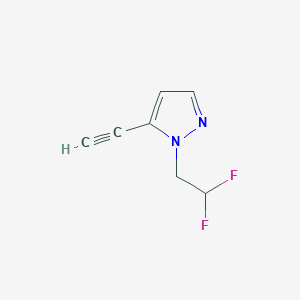
![N-(4-fluorophenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2463108.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methoxy-2-methylphenyl)piperidine-4-carboxamide](/img/structure/B2463109.png)
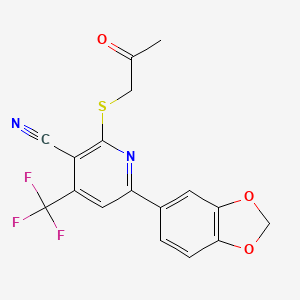
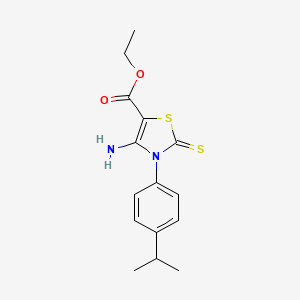
![1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2463115.png)
![N-(1-cyanocyclopentyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2463117.png)
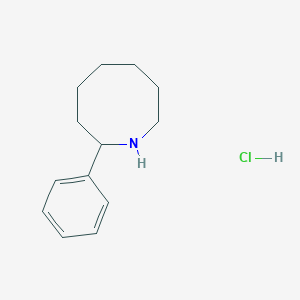
![2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2463120.png)
![2-Chloro-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]acetamide](/img/structure/B2463121.png)